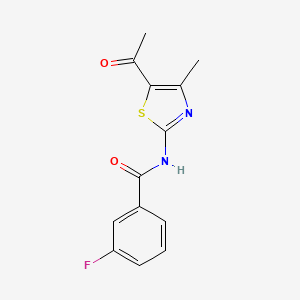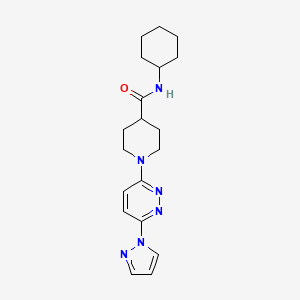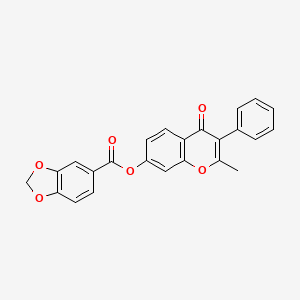![molecular formula C12H11NO4S2 B2360296 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-01-3](/img/structure/B2360296.png)
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H11NO4S2. It has an average mass of 297.350 Da and a monoisotopic mass of 297.012939 Da .
Synthesis Analysis
Thiophene derivatives, such as 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid, have been synthesized using various strategies. One common method involves the heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .Molecular Structure Analysis
The molecular structure of 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a sulfamoyl group that is further connected to a 4-methylphenyl group .Physical And Chemical Properties Analysis
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 297.36 .科学的研究の応用
Photochemical Degradation of Crude Oil Components
A study on the photochemical degradation of various methylated benzothiophenes in aqueous solutions found that these compounds undergo oxidation to carboxylic acids through aldehydes, leading to 2-sulfobenzoic acid as the ultimate product (Andersson & Bobinger, 1996).
Palladium-Catalyzed Arylation
Research on thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups demonstrates their use in palladium-catalyzed coupling with aryl/heteroaryl bromides, leading to the formation of various thiophene-3-sulfonic amides or esters (Bheeter, Bera & Doucet, 2013).
Synthesis and Characterization of Nano Organo Solid Acids
A study involving the synthesis of 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid highlighted their potential catalytic applications in synthesizing various organic compounds under mild and green conditions (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).
Microbial Metabolism of Thiophen-2-Carboxylate
Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source revealed insights into the microbial metabolism of this compound, suggesting potential environmental applications (Cripps, 1973).
Oxidation of Thiophenes in Hydrogen Peroxide/Formic Acid System
A study on the oxidation of thiophenes in a hydrogen peroxide and formic acid system over silica gel loaded with metal oxide demonstrated potential applications in sulfur removal from gasoline (Chen, Guo & Zhao, 2006).
Antimicrobial Evaluation of Sulfonamide Derivatives
Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety and their antimicrobial evaluation showed potential applications in developing novel antimicrobial agents (Darwish, Abdel Fattah, Attaby & Al-Shayea, 2014).
Photoinduced Electron Transfer Polymerization
A study on sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations suggested their role in the formation of polymers through photochemical processes (Wrzyszczyński, Filipiak, Hug, Marciniak & Pa̧czkowski, 2000).
Safety and Hazards
将来の方向性
The future research directions for 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve exploring their potential biological activities and developing advanced compounds with a variety of biological effects . Given the wide range of properties and applications of thiophene derivatives, they are likely to continue to be a focus of research in medicinal chemistry, material science, and industrial chemistry .
特性
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLVOMDZQUOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)
![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)

